3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-19-14-8-13(2-3-15(14)25-16(19)21)26(22,23)18-11-9-17-20(10-11)12-4-6-24-7-5-12/h2-3,8-10,12,18H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZQHNBUAQGGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CN(N=C3)C4CCOCC4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multiple steps, including the formation of the benzo[d]oxazole core, the introduction of the pyrazolyl group, and the attachment of the tetrahydropyran moiety. Common reagents used in these reactions include various sulfonating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxylated or aminated derivatives.
Scientific Research Applications
3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfonamide-functionalized heterocycles. Key structural analogs include:
Table 1: Structural Comparison of Sulfonamide-Pyrazole Derivatives
Key Observations:
Substituent Effects on Solubility: The oxan-4-yl group in the target compound likely improves water solubility compared to the lipophilic 3-trifluoromethylbenzyl group in , which may reduce bioavailability despite enhancing metabolic stability.
Electronic and Steric Influences: The trifluoromethyl group in is strongly electron-withdrawing, which could increase the sulfonamide’s acidity (lower pKa) and enhance binding to charged residues in biological targets.
Biological Relevance :
- Benzoxazole cores (target compound) are associated with antimicrobial and antitumor activity due to planar aromaticity, whereas benzene sulfonamides () are common in kinase inhibitors.
- Halogenated analogs (e.g., ) often exhibit improved pharmacokinetics but may pose toxicity risks.
Methodological Considerations for Structural Analysis
- Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, critical for determining bond lengths and angles in sulfonamide derivatives .
Biological Activity
3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a benzoxazole core linked to a pyrazole ring and an oxane moiety , which contributes to its unique biological properties. The synthesis typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Formation of the pyrazole ring.
- Introduction of the oxane moiety.
- Addition of the sulfonamide group.
These steps often require specific catalysts and controlled conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that compounds related to benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain benzoxazole derivatives possess antibacterial and antifungal properties against strains such as Bacillus subtilis and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds vary significantly, indicating structure-activity relationships that influence their efficacy.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxo... | 32 | Moderate |
| Benzoxazole derivative A | 16 | Strong |
| Benzoxazole derivative B | 64 | Weak |
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of specific signaling pathways.
The biological activity of 3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxo... likely involves interactions with molecular targets such as enzymes or receptors. This binding can alter enzymatic activity or receptor signaling, leading to downstream biochemical effects. Detailed studies are required to elucidate these pathways fully.
Case Studies
- Antibacterial Activity Study : A study conducted on various benzoxazole derivatives revealed that those with electron-donating groups exhibited enhanced antibacterial activity compared to those with electron-withdrawing groups. The most active compound in this study had a MIC of 16 µg/mL against E. coli .
- Anticancer Efficacy : In another study focusing on the anticancer properties of benzoxazole derivatives, it was found that modifications in the benzene ring significantly affected cytotoxicity against MCF-7 cells. The presence of methoxy groups improved activity, suggesting potential for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
